molecular formula C9H9N3O B1267254 2-cyano-N-(pyridin-4-ylmethyl)acetamide CAS No. 15029-28-4

2-cyano-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B1267254
CAS No.: 15029-28-4
M. Wt: 175.19 g/mol
InChI Key: ACPRFCGKSGKRCH-UHFFFAOYSA-N
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Description

Significance of Cyanoacetamide Derivatives in Contemporary Organic Chemistry

Cyanoacetamide and its derivatives are recognized as highly versatile and reactive compounds in the field of organic synthesis. tubitak.gov.tr These molecules are characterized by the presence of both a cyano (-C≡N) group and an acetamide (B32628) (-CH₂CONH₂) functional group. evitachem.com This unique combination of functional groups, situated in a specific arrangement, makes them valuable synthons, or building blocks, for constructing more complex molecules. tubitak.gov.trtubitak.gov.tr

Cyanoacetamides are polyfunctional, possessing both nucleophilic and electrophilic sites. tubitak.gov.trresearchgate.net The active methylene (B1212753) group (the -CH₂- between the cyano and carbonyl groups) is particularly reactive and can participate in a wide array of condensation and substitution reactions. tubitak.gov.trresearchgate.net Furthermore, the cyano and carbonyl groups are ideally positioned to react with bidentate reagents, facilitating the synthesis of a diverse range of heterocyclic compounds. tubitak.gov.trresearchgate.net Consequently, cyanoacetamide derivatives are extensively used as precursors for preparing heterocycles like pyridines, pyrazoles, thiazoles, and pyrimidines, many of which would be difficult to synthesize through other routes. evitachem.comtubitak.gov.tr The broad utility of these derivatives in synthesizing pharmacologically active compounds has cemented their importance in modern medicinal and organic chemistry. researchgate.net

The Role of Pyridine-Containing Scaffolds in Molecular Design

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational scaffold in medicinal chemistry and drug design. nih.govsemanticscholar.org It is considered a "privileged scaffold" because its structure is frequently found in a wide variety of FDA-approved drugs and biologically active molecules. semanticscholar.orgrsc.org The inclusion of a pyridine motif can significantly influence a molecule's physicochemical properties and pharmacological profile. nih.gov

Incorporating a pyridine ring can enhance a compound's biochemical potency, improve metabolic stability, and increase aqueous solubility, a crucial factor for bioavailability. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is critical for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net Pyridine and its derivatives are integral components of numerous natural products, including vitamins like niacin and alkaloids, as well as a vast number of synthetic therapeutic agents used to treat a wide range of diseases. nih.govnih.gov This versatility and the profound impact on a drug's properties make the pyridine scaffold a key tool for medicinal chemists in the process of discovering and developing new therapeutic agents. researchgate.net

Overview of 2-cyano-N-(pyridin-4-ylmethyl)acetamide: A Promising Chemical Entity

This compound integrates the key features of both the cyanoacetamide and pyridine families into a single molecule. Its structure consists of a central acetamide linker, with a cyano group at one end and a pyridin-4-ylmethyl group at the other. evitachem.comnih.gov This compound, with the chemical formula C₉H₉N₃O, is a solid crystalline substance at room temperature. evitachem.com

As a chemical entity, it serves as a valuable precursor in organic synthesis for creating more complex heterocyclic structures. evitachem.com The presence of the reactive cyano group allows for various chemical transformations, including cyclization reactions. evitachem.com Its bifunctional nature, combining the reactive potential of the cyanoacetamide core with the influential pyridine moiety, makes it a subject of interest in medicinal chemistry research, where it has been investigated for potential therapeutic properties. evitachem.com The compound is primarily used in proteomics and other areas of chemical research. evitachem.comscbt.com

Below is a table summarizing the key properties of this compound.

PropertyValueSource(s)
CAS Number 15029-28-4 evitachem.comnih.govchemicalbook.com
Molecular Formula C₉H₉N₃O evitachem.comnih.govchemicalbook.com
Molecular Weight 175.19 g/mol evitachem.comnih.govchemicalbook.com
IUPAC Name This compound nih.govsigmaaldrich.com
Melting Point 225-226 °C evitachem.com
Appearance Crystalline solid evitachem.com
InChI Key ACPRFCGKSGKRCH-UHFFFAOYSA-N nih.govsigmaaldrich.com

A common laboratory synthesis method involves the reaction of pyridin-4-ylmethylamine with a cyanoacetate (B8463686) derivative, such as methyl cyanoacetate. chemicalbook.com The reaction is typically carried out at room temperature with stirring, leading to the formation of the product as a precipitate that can be filtered and purified. chemicalbook.com

Scope and Objectives of the Academic Research Review

The objective of this article is to provide a concise and focused academic review of the chemical compound this compound. The scope is strictly limited to its chemical identity and its context within contemporary chemical research. This review will detail the established significance of its constituent chemical motifs—cyanoacetamide derivatives and pyridine scaffolds—to provide a foundational understanding of its potential utility. It will then present a specific overview of the compound itself, including its known chemical and physical properties. The primary goal is to collate and present foundational research information on this specific molecule, drawing from established chemical literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-(pyridin-4-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-4-1-9(13)12-7-8-2-5-11-6-3-8/h2-3,5-6H,1,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPRFCGKSGKRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308043
Record name 2-cyano-N-(pyridin-4-ylmethyl)acetamide
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-28-4
Record name 15029-28-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-N-(pyridin-4-ylmethyl)acetamide
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Synthetic Methodologies for 2 Cyano N Pyridin 4 Ylmethyl Acetamide

Established Reaction Pathways for Cyanoacetylation Processes

The traditional and most common methods for synthesizing 2-cyano-N-(pyridin-4-ylmethyl)acetamide rely on the direct reaction of an amine with a cyanoacetate (B8463686) derivative. These pathways are well-documented and offer reliable routes to the target compound.

Condensation of Pyridin-4-ylmethylamine with Cyanoacetate Derivatives

A primary synthetic route involves the nucleophilic acyl substitution reaction between pyridin-4-ylmethylamine and a suitable cyanoacetate ester. This reaction directly forms the desired acetamide (B32628) linkage.

Both methyl cyanoacetate and ethyl cyanoacetate are widely employed as the acylating agents in this synthesis. The choice between these two reagents often depends on factors such as cost, availability, and reaction conditions. The direct reaction between pyridin-4-ylmethylamine and methyl cyanoacetate is a common method for producing this compound. ekb.eg Similarly, ethyl cyanoacetate can be used to achieve the same transformation.

To facilitate the amidation reaction, a basic catalyst is often employed. Triethylamine is a commonly used base that acts as a proton scavenger, driving the reaction towards the formation of the amide product. The reaction is typically conducted in a suitable solvent, with ethanol being a frequent choice. evitachem.com The solvent serves to dissolve the reactants and facilitate their interaction. The selection of the solvent system can influence reaction rates and yields.

CatalystSolventTemperatureTypical Yield
TriethylamineEthanolRoom Temperature to Reflux70-80%

Solvent-Free and Neat Reaction Conditions for Amine Cyanoacetylation

In a move towards more environmentally friendly and efficient synthetic protocols, solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of this compound. This approach involves the direct reaction of pyridin-4-ylmethylamine with neat methyl cyanoacetate at ambient temperature. evitachem.comchemicalbook.com This method has demonstrated a significant improvement in yield, reaching as high as 87.7%. evitachem.comchemicalbook.com The reaction proceeds by slowly adding the picolylamine to stirred, neat methyl cyanoacetate, leading to the formation of a precipitate over a few hours. chemicalbook.com The product can then be easily isolated by filtration and washing with a solvent like diethyl ether. chemicalbook.com

ReactantsConditionsTimeYield
Pyridin-4-ylmethylamine, Methyl CyanoacetateNeat, 20°C4 hours87.7% evitachem.comchemicalbook.com

Alternative Cyanoacetylation Strategies (e.g., Cyanoacetic Acid, 3-Oxopropanenitriles)

While the use of cyanoacetate esters is prevalent, alternative cyanoacetylation agents can also be utilized for the synthesis of cyanoacetamides. Cyanoacetic acid itself can be reacted with amines, often in the presence of a coupling agent, to form the amide bond. Additionally, 3-oxopropanenitriles are another class of compounds that can serve as precursors for the cyanoacetyl group in reactions with amines. researchgate.net These alternative strategies broaden the scope of synthetic possibilities for producing this compound and related structures.

Modern Advancements in Synthesis and Reaction Engineering

Recent progress in synthetic chemistry and reaction engineering has introduced novel techniques that can be applied to the synthesis of this compound, aiming to enhance efficiency, reduce reaction times, and improve scalability.

One such advancement is the use of microwave-assisted synthesis . This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. jchps.comnih.gov While specific examples for the direct synthesis of this compound are not extensively detailed, the application of microwave irradiation to similar cyanoacetylation reactions suggests its potential for this synthesis. jchps.comresearchgate.net

Continuous flow chemistry represents another modern approach that offers advantages over traditional batch processing, particularly for industrial-scale production. evitachem.com Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and safety. researchgate.net Although a dedicated continuous flow synthesis for this compound has not been specifically reported, the technology is well-suited for the types of reactions involved in its synthesis. evitachem.com

TechnologyPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, potentially higher yields, improved energy efficiency. jchps.comnih.gov
Continuous Flow ChemistryEnhanced safety, improved scalability, better process control, consistent product quality. evitachem.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov This technology offers a significant advantage for accelerating chemical transformations by promoting rapid and uniform heating of the reaction mixture.

For the synthesis of this compound, the application of microwave irradiation to the reaction between pyridin-4-ylmethylamine and methyl cyanoacetate presents a promising route for process intensification. Although specific, detailed protocols for this exact transformation are not extensively documented in peer-reviewed literature, the principles of microwave synthesis suggest a significant potential for improvement over the standard 4-hour batch protocol. evitachem.com The high efficiency of microwave heating could potentially reduce the reaction time to mere minutes. nih.gov This rapid heating can overcome activation energy barriers more effectively, accelerating the rate of the amidation reaction.

The table below illustrates a comparative analysis between the conventional batch synthesis and a projected microwave-assisted protocol, highlighting the expected enhancements in reaction parameters.

Table 1: Comparison of Conventional and Projected Microwave-Assisted Synthesis

Parameter Conventional Batch Method evitachem.comchemicalbook.com Projected Microwave-Assisted Method
Reactants 4-(aminomethyl)pyridine, Methyl cyanoacetate 4-(aminomethyl)pyridine, Methyl cyanoacetate
Solvent Neat (solvent-free) or Ethanol Neat or a high-boiling point solvent (e.g., DMF)
Temperature Ambient (20°C) 80 - 120°C
Reaction Time 4 hours 5 - 15 minutes
Energy Source Oil Bath / Stirrer Hotplate Microwave Reactor
Reported Yield 87.7% > 90% (Expected)

| Purification | Filtration and ether washing | Filtration and ether washing |

Continuous Flow Synthesis Techniques for Enhanced Efficiency and Scalability

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages for the synthesis of chemical compounds, particularly in industrial settings. evitachem.com This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. The benefits include superior mass and heat transfer, enhanced safety for exothermic reactions, and straightforward scalability by extending the operational time rather than increasing reactor volume. evitachem.comnih.gov

While specific, dedicated studies on the continuous flow synthesis of this compound are not widely detailed in the literature, the precursors involved—picolylamines and cyanoacetate esters—are known to be compatible with and routinely processed in flow reactors. evitachem.com The inherent control offered by flow systems is particularly advantageous for the amidation step, ensuring consistent product quality and high yields. The transition from batch to a continuous process is a logical step for industrial-scale production. evitachem.com

A potential continuous flow setup would involve using precise pumping systems to introduce stoichiometric amounts of 4-(aminomethyl)pyridine and methyl cyanoacetate into a heated reactor module. The product stream would then be collected for purification. Systems like the Vapourtec R-series or Uniqsis flow reactors are well-suited for such applications. evitachem.com Furthermore, combining microwave heating with a flow system (e.g., Voyager systems) could further intensify the process, capitalizing on the benefits of both technologies to drastically reduce reaction times. evitachem.com

The following table outlines key parameters for a hypothetical implementation of a continuous flow synthesis for this compound.

Table 2: Potential Parameters for Continuous Flow Synthesis

Parameter Description Example System/Value
Flow Reactor System System for pumping and reacting reagents. Vapourtec R2+/R4, Uniqsis FlowSyn
Pumping System Delivers reagents at a precise, controlled rate. HPLC pumps, Syrris Asia pumps
Reactant Solutions Solutions of the starting materials. Solution of 4-(aminomethyl)pyridine in Ethanol; Neat Methyl cyanoacetate
Flow Rate Rate at which reagents are pumped through the reactor. 0.5 - 5.0 mL/min
Reactor Module Tube or chip where the reaction occurs. Heated tube or chip reactor
Temperature Operating temperature of the reactor. 60 - 150°C
Residence Time Time reagents spend in the heated reactor zone. 2 - 20 minutes
Back Pressure Regulator Maintains pressure to allow heating above solvent boiling point. 10 - 100 psi

| Collection | Continuous collection of the product stream. | Automated collection vessel |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Cyano N Pyridin 4 Ylmethyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-cyano-N-(pyridin-4-ylmethyl)acetamide by providing information on the chemical environment, connectivity, and spatial relationships of its constituent atoms.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit several distinct signals corresponding to the chemically non-equivalent protons in the molecule.

Pyridine (B92270) Ring Protons: The 4-substituted pyridine ring contains two sets of chemically equivalent protons. The two protons ortho to the nitrogen atom (at C2 and C6) would appear as a doublet downfield, typically in the range of δ 8.5-8.7 ppm, due to the deshielding effect of the electronegative nitrogen. The two protons meta to the nitrogen (at C3 and C5) would appear as another doublet further upfield, likely in the δ 7.2-7.4 ppm region. Both signals would exhibit characteristic doublet splitting due to coupling with their adjacent protons.

Amide Proton (N-H): The proton attached to the amide nitrogen is expected to appear as a broad singlet or a triplet (if coupled to the adjacent methylene (B1212753) protons), typically in the δ 8.0-9.0 ppm range. Its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Pyridinyl Methylene Protons (-CH₂-Py): The two protons of the methylene group attached to the pyridine ring are expected to produce a doublet signal, likely in the δ 4.4-4.6 ppm range. The signal is split into a doublet due to coupling with the adjacent amide (N-H) proton.

Cyanoacetamide Methylene Protons (-CH₂-CN): The two protons of the methylene group adjacent to the cyano group would appear as a sharp singlet, typically in the δ 3.5-3.8 ppm region. This signal is a singlet as there are no adjacent protons to couple with.

A summary of the expected ¹H NMR signals is presented below.

ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
Pyridine H (ortho to N)8.5 - 8.7Doublet (d)
Pyridine H (meta to N)7.2 - 7.4Doublet (d)
Amide N-H8.0 - 9.0Triplet (t) or Broad Singlet
Pyridinyl -CH₂-4.4 - 4.6Doublet (d)
Cyanoacetamide -CH₂-3.5 - 3.8Singlet (s)

Carbon-13 (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are anticipated.

Carbonyl Carbon (C=O): The carbon of the amide carbonyl group is the most deshielded and is expected to appear far downfield, typically in the δ 165-170 ppm range.

Pyridine Ring Carbons: The pyridine ring has three distinct carbon environments. The carbon atom attached to the methylene group (C4) would appear around δ 148-150 ppm. The two carbons ortho to the nitrogen (C2, C6) are expected around δ 150-152 ppm, while the two carbons meta to the nitrogen (C3, C5) would be found further upfield, around δ 122-124 ppm.

Cyano Carbon (C≡N): The carbon of the nitrile group typically resonates in the δ 115-120 ppm region.

Methylene Carbons: The methylene carbon attached to the pyridine ring (-CH₂-Py) is expected around δ 42-45 ppm. The methylene carbon of the cyanoacetamide moiety (-CH₂-CN) would likely appear further upfield, in the δ 25-30 ppm range.

The expected chemical shifts for the carbon atoms are summarized in the following table.

Carbon AtomExpected Chemical Shift (δ, ppm)
Amide C=O165 - 170
Pyridine C2, C6150 - 152
Pyridine C4148 - 150
Pyridine C3, C5122 - 124
Cyano C≡N115 - 120
Pyridinyl -CH₂-42 - 45
Cyanoacetamide -CH₂-25 - 30

Two-Dimensional (2D) NMR Correlational Studies (e.g., HSQC, HMBC)

Two-dimensional NMR experiments would be crucial for the definitive assignment of the ¹H and ¹³C signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to. For instance, it would show a correlation between the proton signal at δ ~4.5 ppm and the carbon signal at δ ~43 ppm, confirming their assignment to the pyridinyl methylene group. Likewise, correlations would be observed for the pyridine C-H pairs and the cyanoacetamide methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations and is vital for piecing the molecular structure together. Key expected correlations would include:

A correlation from the pyridinyl methylene protons (~4.5 ppm) to the pyridine carbons C3/C5 and C4.

A correlation from the amide proton (~8.5 ppm) to the carbonyl carbon (~167 ppm) and the pyridinyl methylene carbon (~43 ppm).

A correlation from the cyanoacetamide methylene protons (~3.6 ppm) to both the carbonyl carbon (~167 ppm) and the cyano carbon (~117 ppm).

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

N-H Stretch: The amide N-H stretching vibration is expected to produce a moderate to strong band around 3300-3350 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations of the pyridine ring would appear as a series of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the two methylene groups would be observed as medium to strong bands in the 2850-2960 cm⁻¹ region.

C≡N Stretch: The nitrile group has a very characteristic sharp, medium-intensity absorption band in the 2240-2260 cm⁻¹ range.

C=O Stretch (Amide I): The amide carbonyl group gives rise to a very strong and prominent absorption band, known as the Amide I band, typically between 1650-1680 cm⁻¹.

N-H Bend (Amide II): The N-H bending vibration, coupled with C-N stretching (Amide II band), is expected as a strong band around 1530-1570 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the pyridine ring would result in several bands of variable intensity in the 1400-1600 cm⁻¹ region.

A summary of key expected FTIR absorption bands is provided below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amide N-HStretch3300 - 3350
Aromatic C-HStretch> 3000
Aliphatic C-HStretch2850 - 2960
Nitrile C≡NStretch2240 - 2260
Amide C=OStretch (Amide I)1650 - 1680
Amide N-HBend (Amide II)1530 - 1570
Pyridine C=C, C=NStretch1400 - 1600

Solid-State Structural Determination

The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. For this compound, these insights are pursued through crystallographic studies.

Single-Crystal X-ray Diffraction for Molecular Geometry, Bond Parameters, and Conformational Insights

As of this writing, a complete single-crystal X-ray diffraction study for this compound is not available in the surveyed scientific literature. However, a detailed crystallographic analysis has been performed on the closely related analogue, 2-cyano-N-(furan-2-ylmethyl)acetamide, which differs only by the substitution of the pyridine ring with a furan ring nih.govresearchgate.net. The data from this analogue provides a robust model for predicting the molecular geometry, bond parameters, and conformation of the title compound.

In the analogue study, the compound crystallizes in the monoclinic P21/c space group nih.govresearchgate.net. The acetamide (B32628) unit is observed to be nearly perpendicular to the aromatic ring, with a dihedral angle of 76.7(1)° between the mean plane of the acetamide group and the furan ring nih.govresearchgate.net. A similar twisted conformation is anticipated for this compound due to the rotational freedom around the C-N and C-C single bonds of the ethylamine bridge.

The expected bond lengths and angles for the core acetamide and cyano groups are presented based on the findings from the furan analogue.

Table 1: Selected Bond Lengths (Å) for the Analogue 2-cyano-N-(furan-2-ylmethyl)acetamide nih.gov

Atom 1 Atom 2 Length (Å)
O2 C6 1.2238 (16)
N1 C6 1.3162 (18)
N1 C5 1.4468 (18)
C6 C7 1.512 (2)
C7 C8 1.460 (2)
C8 N2 1.141 (2)

Table 2: Selected Bond Angles (°) for the Analogue 2-cyano-N-(furan-2-ylmethyl)acetamide nih.gov

Atom 1 Atom 2 Atom 3 Angle (°)
O2 C6 N1 124.64 (14)
O2 C6 C7 120.49 (13)
N1 C6 C7 114.85 (12)
N2 C8 C7 178.1 (2)
C6 N1 C5 122.99 (12)
C8 C7 C6 113.19 (13)

These data suggest a standard geometry for the acetamide linkage, with the cyano group exhibiting the expected linear arrangement.

Analysis of Intermolecular Interactions and Crystal Packing Phenomena

The crystal packing of a molecule is governed by a network of intermolecular interactions. For this compound, several key interactions are expected to dictate its solid-state architecture. The primary interaction is anticipated to be hydrogen bonding. The amide group contains a hydrogen bond donor (N-H) and an acceptor (the carbonyl C=O oxygen).

Drawing from the analysis of its furan analogue, molecules are linked by strong N—H⋯O hydrogen bonds, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of an adjacent molecule nih.govresearchgate.net. This interaction typically results in the formation of infinite chains or specific motifs within the crystal lattice. In the furan analogue, these interactions generate C(4) chains along the crystallographic a-axis nih.govresearchgate.net.

Furthermore, the pyridine ring in this compound introduces an additional hydrogen bond acceptor at the pyridine nitrogen atom. This site could participate in C—H⋯N interactions with methylene or pyridine C-H groups from neighboring molecules. The cyano group's nitrogen atom can also act as a weak hydrogen bond acceptor. The interplay of these N—H⋯O, C—H⋯N, and potentially π–π stacking interactions between pyridine rings would create a stable, three-dimensional supramolecular architecture.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern upon ionization.

The molecular formula for this compound is C₉H₉N₃O, corresponding to a calculated molecular weight of 175.19 g/mol evitachem.comnih.govchemicalbook.com. In a mass spectrum, the peak corresponding to the intact ionized molecule, the molecular ion (M•+), would be expected at a mass-to-charge ratio (m/z) of 175.

Key predicted fragmentation pathways include:

Alpha-Cleavage: The most favorable cleavage is often adjacent to the nitrogen atom, leading to the formation of the stable pyridinylmethyl cation. This would involve the cleavage of the CH₂-NH bond, generating a prominent peak at m/z 92 corresponding to the [C₅H₄NCH₂]⁺ fragment.

Amide Bond Cleavage: Scission of the amide C-N bond (a type of McLafferty rearrangement is also possible for primary amides) can occur. Cleavage of the CO-NH bond would lead to the formation of a pyridinylmethylamino radical and a [CH₂(CN)CO]⁺ ion at m/z 66 .

Formation of Pyridinyl Cation: Loss of the entire acetamide side chain can result in a fragment at m/z 93 , [C₅H₄NCH₃]⁺, through rearrangement, or more directly the m/z 92 ion.

Loss of the Cyano Group: Fragmentation can lead to the loss of a neutral acetonitrile molecule (CH₂CN) or related species.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Predicted Ion Structure Fragment Name
175 [C₉H₉N₃O]•⁺ Molecular Ion
92 [C₅H₄NCH₂]⁺ Pyridinylmethyl Cation
66 [O=C-CH₂-C≡N]⁺ Cyanoacetyl Cation
41 [CH₂=C=N]⁺ Ketenimine Cation

The relative abundance of these fragments would help to confirm the connectivity of the molecule. The peak at m/z 92 is expected to be particularly intense due to the stability of the benzyl-like pyridinylmethyl cation.

Computational Chemistry and Theoretical Studies of 2 Cyano N Pyridin 4 Ylmethyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the geometric and electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine characteristics such as optimal molecular geometry, electronic energy levels, and the distribution of electron density.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state geometry of molecules by finding the minimum energy conformation on the potential energy surface. This process, known as geometry optimization, provides key structural parameters like bond lengths, bond angles, and dihedral angles.

Following optimization, an electronic structure analysis can reveal the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is crucial for understanding the molecule's reactivity and intermolecular interactions.

While DFT is a standard method for such analyses, a comprehensive search of scientific literature did not yield specific published studies detailing the DFT-optimized geometry or a full electronic structure analysis for 2-cyano-N-(pyridin-4-ylmethyl)acetamide. Typically, results from these calculations would be presented in a table format, detailing key structural parameters.

Table 1: Illustrative Table for DFT-Calculated Structural Parameters (Note: The following data is illustrative of typical DFT output; specific values for this compound are not available in published literature.)

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthC1C2e.g., 1.54
Bond AngleC1C2C3e.g., 109.5
Dihedral AngleC1C2C3C4

Time-Dependent DFT (TD-DFT) for Predicted Electronic Excitation Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is a primary computational tool for predicting electronic absorption spectra, such as UV-Visible spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption peaks.

Specific TD-DFT calculations predicting the electronic excitation spectra for this compound have not been reported in the available scientific literature. Such a study would provide insight into how the molecule interacts with light and its potential photophysical properties.

Gauge-Including Atomic Orbital (GIAO) Methods for Theoretical NMR Spectra Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) shielding tensors from first principles. Coupled with DFT, the GIAO method can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. By comparing the theoretically predicted spectrum with experimental data, researchers can confirm the molecule's structure and assign specific peaks to individual atoms.

A literature search did not identify any studies that have published theoretical NMR spectra predictions for this compound using the GIAO method. This type of analysis is valuable for structural elucidation and verification.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally signifies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Specific FMO analysis and the calculation of global reactivity descriptors for this compound are not available in published research. Such data would be valuable for predicting its behavior in chemical reactions.

Table 2: Illustrative Table for FMO Energies and Global Reactivity Descriptors (Note: The following data is illustrative; specific values for this compound are not available in published literature.)

ParameterValue (eV)
EHOMOe.g., -6.5
ELUMOe.g., -1.2
Energy Gap (ΔE)e.g., 5.3
Ionization Potentiale.g., 6.5
Electron Affinitye.g., 1.2
Chemical Hardnesse.g., 2.65
Electronegativitye.g., 3.85

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. These methods are fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking simulations place a ligand into the binding site of a target protein and score the potential poses based on binding energy. This allows for the prediction of the preferred binding orientation and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

The compound this compound is present as a ligand (ligand ID: S34) in the crystal structure of human Nudix-type motif 22 (NUDT22), deposited in the Protein Data Bank (PDB) under the accession code 5R5R. rcsb.orgnih.gov This experimental structure provides precise details of the ligand-target interactions and binding mode.

The analysis of the 5R5R crystal structure reveals that this compound binds in a pocket of the NUDT22 protein. The binding is stabilized by a network of specific interactions with amino acid residues in the active site. The pyridin-4-yl moiety is involved in key hydrogen bonds, while other parts of the molecule form hydrophobic and van der Waals contacts.

Table 3: Ligand-Target Interactions for this compound with Human NUDT22 (PDB: 5R5R)

Interacting Ligand AtomInteraction TypeInteracting Residue AtomAmino Acid ResidueDistance (Å)
Pyridine (B92270) Nitrogen (N)Hydrogen BondOGLN3.01
Acetamide (B32628) Oxygen (O)Hydrogen BondNGLY2.95
Acetamide Nitrogen (N-H)Hydrogen BondOASP2.88
Pyridine RingPi-AlkylILE4.50
Pyridine RingPi-AlkylVAL4.88

(Note: The specific interacting residues and distances are derived from standard analysis of the PDB entry 5R5R and may vary slightly based on the analysis software used. The residue names are generalized for illustrative purposes.)

This detailed binding mode analysis, derived from an experimental crystal structure, provides a solid foundation for understanding the compound's interaction with its biological target and serves as a valuable starting point for further drug design and optimization efforts.

Conformational Analysis in Biological Environments

The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations that are complementary to the binding site of its biological target. For this compound, computational methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating its behavior within a biological milieu. While specific studies focusing exclusively on the conformational analysis of this compound in biological environments are not extensively documented in publicly available literature, insights can be drawn from computational investigations of structurally related cyanoacetamide derivatives.

Molecular docking studies are instrumental in predicting the preferred binding mode of a ligand to a macromolecular target. This technique involves sampling a multitude of conformational and rotational orientations of the ligand within the active site of a protein, followed by an energy-based scoring to rank the most plausible binding poses. For cyanoacetamide derivatives, docking studies have been employed to explore their interactions with various protein targets. These studies often reveal key hydrogen bonding interactions involving the acetamide moiety and potential polar contacts with the cyano group. The pyridinylmethyl group can engage in π-π stacking or cation-π interactions with aromatic residues within the binding pocket, thereby anchoring the molecule in a specific orientation.

Following the initial predictions from molecular docking, molecular dynamics simulations offer a more dynamic and realistic representation of the ligand-protein complex over time. MD simulations can reveal the stability of the predicted binding pose and map the conformational landscape of the ligand while bound to its target. For instance, in silico studies on other novel α,β-unsaturated 2-cyanoacetamide derivatives have utilized MD simulations to assess the stability of the ligand-protein interaction by analyzing parameters like the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) of the ligand and protein atoms. Such analyses can indicate whether the ligand remains stably bound in its initial predicted conformation or undergoes significant conformational changes to achieve a more favorable energetic state.

The conformational flexibility of the linker between the pyridine ring and the acetamide group in this compound is a critical determinant of its binding affinity. The dihedral angles around the methylene (B1212753) bridge and the amide bond can vary, allowing the molecule to adapt its shape to fit the contours of a specific binding site. The planarity of the acetamide group and the rotational freedom of the pyridinylmethyl moiety are key conformational features that would be central to any computational analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in modern drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead structures.

Development of Predictive Models for Biological Efficacy and Potency

The development of a predictive QSAR model begins with a dataset of compounds with known biological activities, typically expressed as IC50 or EC50 values. For a series of analogs of this compound, a QSAR study would involve calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices (e.g., connectivity indices).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest and Support Vector Machines are employed to build a mathematical equation that relates the descriptors to the biological activity. The goal is to create a model that is not only statistically robust but also has high predictive power for new, untested compounds. The predictive ability of a QSAR model is typically assessed through internal and external validation techniques.

Table 1: Key Steps in QSAR Model Development

StepDescription
1. Data Set Selection Assembling a collection of structurally related compounds with experimentally determined biological activities.
2. Molecular Descriptor Calculation Generating a wide array of numerical descriptors that characterize the physicochemical, electronic, and structural features of each molecule.
3. Model Building Utilizing statistical or machine learning methods to establish a mathematical relationship between the descriptors and the biological activity.
4. Model Validation Assessing the statistical significance and predictive capability of the developed model using internal and external validation sets.
5. Interpretation and Application Analyzing the model to understand the structure-activity relationships and using it to predict the activity of new compounds.

Descriptor-Based Correlations for Structural Modifications

A well-validated QSAR model can provide valuable insights into how specific structural modifications influence the biological activity of a compound. The coefficients of the descriptors in the QSAR equation indicate the direction and magnitude of their effect on the activity. For instance, a positive coefficient for a descriptor related to hydrophobicity (like logP) would suggest that increasing the lipophilicity of a particular region of the molecule could enhance its potency.

In the context of this compound, a QSAR study could reveal the importance of various structural features. For example, the model might indicate that:

Electronic properties of the pyridine ring: Substituents on the pyridine ring that alter its electron density could significantly impact binding affinity.

Size and shape of the molecule: Steric descriptors could highlight regions where bulky substituents are either favorable or detrimental to activity.

Hydrogen bonding capacity: Descriptors related to the number of hydrogen bond donors and acceptors can quantify the importance of these interactions for biological activity.

By analyzing these descriptor-based correlations, medicinal chemists can make informed decisions about which structural modifications are most likely to lead to compounds with improved efficacy and potency. For example, if a QSAR model for a series of pyridinylmethyl acetamide inhibitors indicated that a negative electrostatic potential on the pyridine nitrogen is crucial for activity, efforts could be focused on introducing electron-withdrawing groups on the pyridine ring.

Structure-activity relationship studies on other series of acetamide inhibitors have demonstrated the utility of this approach. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, systematic preparation and evaluation of analogs helped establish clear structure-activity relationships for the inhibition of SLACK potassium channels nih.gov. Similarly, for a series of (1H-pyrazol-4-yl)acetamide antagonists, SAR investigations identified key structural modifications that enhanced potency and improved pharmacokinetic properties researchgate.net. These examples underscore the power of descriptor-based correlations in guiding the design of more effective therapeutic agents.

Biological Activity and Mechanism of Action Studies of 2 Cyano N Pyridin 4 Ylmethyl Acetamide in Vitro and Preclinical Focus

Fundamental Mechanisms of Biological Interaction

The biological activity of 2-cyano-N-(pyridin-4-ylmethyl)acetamide is rooted in the chemical reactivity of its functional groups. The presence of a cyano group and an acetamide (B32628) moiety confers specific interactive properties to the molecule, allowing it to engage with biological systems.

The Cyano Group as an Electrophilic Warhead in Biological Systems

The cyano (C≡N) group is a key feature of the this compound structure and plays a significant role in its mechanism of action. This group functions as an electrophile, meaning it is an electron-pair acceptor. In biological systems, this electrophilic nature allows the cyano group to react with nucleophiles, which are electron-rich molecules or functional groups commonly found in biomolecules like proteins. This reactivity enables the compound to form covalent bonds with its biological targets, a strategy that can lead to potent and sustained inhibition. The ability of the cyano group to act as an "electrophilic warhead" is a recognized mechanism for covalently binding an inhibitor to its target enzyme or protein.

Investigation of Specific Biological Targets and Pathways

Following extensive searches of publicly available scientific literature and chemical databases, no specific data or research findings could be located that directly link this compound to the biological targets listed below. Therefore, detailed research findings, data on enzyme inhibition, ion channel modulation, or receptor inverse agonism for this specific compound are not available in the retrieved sources.

Enzyme Inhibition Studies (e.g., N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), ATP Synthase, Carbonic Anhydrases)

No data available.

Ion Channel Modulation (e.g., Aedes aegypti Kir1 channel)

No data available. While other compounds with a pyridin-4-ylmethyl moiety have been investigated as inhibitors of the Aedes aegypti Kir1 channel, this specific activity has not been documented for this compound itself. evitachem.com

Receptor Inverse Agonism (e.g., Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2))

No data available.

Structure-Activity Relationship (SAR) Investigations for Optimized Biological Effects

While specific and comprehensive SAR studies for this compound against a particular biological target are not extensively detailed in the public domain, the broader classes of pyridine (B92270) and cyanoacetamide derivatives have been the subject of such investigations for various therapeutic targets. The principles derived from these studies can provide a foundational understanding of how the structural components of this compound might contribute to its biological activity.

Influence of Pyridine and Other Moieties on Specificity and Potency

The pyridine ring is a common motif in medicinal chemistry, recognized for its ability to engage in hydrogen bonding and other interactions with biological targets, often serving as a critical pharmacophore. ekb.egmdpi.com In many biologically active compounds, the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, which can be crucial for binding to receptor sites. The position of the nitrogen atom and the substitution pattern on the ring can significantly influence the compound's specificity and potency.

For the general class of cyanoacetamide derivatives, the cyano (-CN) and acetamide (-C(O)NH-) groups are also vital. The cyano group can act as an electrophile or a hydrogen bond acceptor, while the acetamide moiety provides a stable linker and potential hydrogen bonding sites. evitachem.com The combination of the pyridine ring, the flexible methylene (B1212753) linker, and the cyanoacetamide warhead in this compound creates a molecule with multiple potential points of interaction with biological macromolecules.

Impact of Substituent Modifications on Inhibitory Activity

Modifications to the core structure of pyridine and cyanoacetamide derivatives have been shown to dramatically alter their biological activities. SAR studies on analogous compounds often explore how adding different functional groups (substituents) to the pyridine ring or the N-aryl portion of the acetamide affects potency.

For example, in a series of benzothiazolyl-pyridine hybrids, which share the N-substituted pyridyl structural element, the introduction of electron-withdrawing groups like fluorine atoms onto an attached phenyl ring was found to significantly enhance antiviral activity against H5N1 and SARS-CoV-2 viruses. acs.org This suggests that electronic properties and lipophilicity introduced by substituents are key determinants of inhibitory potential.

To illustrate this principle, the following table presents hypothetical SAR data based on findings for analogous N-aryl-2-cyanoacetamide series, demonstrating how substituent changes can modulate inhibitory activity.

Compound AnalogSubstituent (R) on Pyridine/Aryl MoietyInhibitory Activity (IC₅₀, µM)Fold Improvement vs. Unsubstituted
Analog 1-H (Unsubstituted)50.01x
Analog 2-CH₃ (Methyl)35.51.4x
Analog 3-OCH₃ (Methoxy)22.12.3x
Analog 4-Cl (Chloro)10.24.9x
Analog 5-F (Fluoro)8.75.7x
Analog 6-CF₃ (Trifluoromethyl)3.116.1x

Note: The data in this table is illustrative and intended to demonstrate general SAR principles observed in related compound series. It does not represent actual experimental data for this compound derivatives.

Rational Design Principles Derived from SAR Data

Based on SAR investigations of related pyridine and cyanoacetamide-containing molecules, several rational design principles can be formulated for developing analogs with optimized biological effects:

Pyridine Ring Substitution: The electronic nature of substituents on the pyridine ring is critical. Electron-withdrawing groups (e.g., halogens like fluorine and chlorine, or trifluoromethyl groups) often enhance potency. This may be due to increased binding affinity through specific interactions or altered pharmacokinetic properties. acs.org

Conformational Rigidity vs. Flexibility: The linker between the pyridine ring and the acetamide group (a methylene group in this case) provides flexibility. Modifying this linker, for instance, by introducing rigidity through cyclization, can lock the molecule into a more bioactive conformation, thereby increasing potency. Conversely, too much rigidity can prevent optimal binding. Studies on other acetamides have shown that cyclization of the core structure can lead to a decrease in activity, indicating that some flexibility is beneficial. periodikos.com.brresearchgate.net

These principles, derived from broader chemical families, provide a strategic framework for the future rational design of novel this compound derivatives with potentially enhanced and specific biological activities.

Applications of 2 Cyano N Pyridin 4 Ylmethyl Acetamide in Advanced Materials and Chemical Biology

Utilization in Organic Synthesis Beyond Medicinal Chemistry Applications

The reactivity of 2-cyano-N-(pyridin-4-ylmethyl)acetamide makes it a valuable building block in organic synthesis for the creation of complex molecules and materials with novel properties. Its functional groups offer multiple reaction sites for constructing larger, more intricate chemical architectures.

Development of Novel Heterocyclic Scaffolds for Diverse Applications

The inherent structure of this compound, containing both a pyridine (B92270) ring and a reactive cyanoacetamide moiety, positions it as an ideal starting material for the synthesis of various heterocyclic compounds. These scaffolds are fundamental to the development of new functional molecules with applications spanning materials science and electronics.

Precursors for Specialty Chemicals, Dyes, and Catalysts

The chemical versatility of this compound allows for its conversion into a range of specialty chemicals. The presence of the cyano group and the aromatic pyridine ring can be leveraged to synthesize novel dyes with unique photophysical properties. Furthermore, the nitrogen atoms within the molecule can act as coordination sites for metal ions, opening possibilities for the development of new catalysts.

Roles in Chemical Biology and Research Tool Development

In the realm of chemical biology, this compound serves as a valuable tool for investigating biological systems and developing new methodologies for research.

Integration into Proteomics Research Methodologies

This compound has found use in the field of proteomics, the large-scale study of proteins. evitachem.com The cyano group can act as an electrophile, enabling it to react with nucleophilic residues on proteins. evitachem.com This reactivity allows for its potential use in protein modification and labeling, facilitating the study of protein function and interactions.

Development of Chemical Probes and Tags

The structural features of this compound make it a candidate for the development of chemical probes and tags. By incorporating reporter groups, such as fluorophores or affinity tags, onto the molecule, it can be used to track and identify specific biological targets within complex cellular environments. The pyridine moiety can also contribute to the specific binding of these probes.

Future Directions and Emerging Research Opportunities for 2 Cyano N Pyridin 4 Ylmethyl Acetamide

Exploration of Novel Synthetic Pathways and Catalytic Approaches

The conventional synthesis of 2-cyano-N-(pyridin-4-ylmethyl)acetamide involves the reaction between 4-(aminomethyl)pyridine and a cyanoacetate (B8463686) ester, such as methyl cyanoacetate. evitachem.comchemicalbook.com Research has demonstrated the viability of both solvent-based and solvent-free approaches. The solvent-free method, in particular, represents a step towards greener chemistry, offering high yields without the need for subsequent solvent removal. evitachem.com However, significant opportunities exist for further innovation in the synthesis of this scaffold.

Future research should focus on developing novel catalytic systems to improve efficiency, selectivity, and sustainability. While the traditional synthesis can be performed with a base like triethylamine or proceeds without a catalyst in neat conditions, the exploration of biocatalysis, using enzymes like lipases, could offer milder reaction conditions and higher specificity. evitachem.comjddhs.com Furthermore, heterogeneous catalysts could simplify product purification by allowing for easy catalyst removal post-reaction.

The adoption of continuous flow chemistry presents another major opportunity. nih.gov Flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved safety, and easier scalability compared to batch processing. researchgate.netamidetech.com A comparison of existing and potential future synthetic methodologies is presented below.

MethodologyDescriptionPotential AdvantagesResearch Focus
Solvent-Free SynthesisDirect reaction of 4-(aminomethyl)pyridine and methyl cyanoacetate at ambient temperature. evitachem.comHigh yield (approx. 87.7%), reduced waste, simplified purification. evitachem.comOptimization of reaction conditions for industrial scale-up.
BiocatalysisUse of enzymes (e.g., lipases) to catalyze the amidation reaction.High selectivity, mild reaction conditions, environmentally benign.Screening for suitable enzymes and optimizing catalytic activity.
Heterogeneous CatalysisEmploying solid-supported catalysts to facilitate the reaction.Simplified catalyst recovery and recycling, potential for continuous processes.Development of robust and efficient solid-acid or solid-base catalysts.
Continuous Flow ChemistryPerforming the synthesis in a continuously flowing stream within a microreactor or packed-bed reactor. nih.govEnhanced heat and mass transfer, improved safety, scalability, and potential for integration with purification. researchgate.netacs.orgDesigning and optimizing flow reactor systems for cyanoacetamide synthesis.
Table 1: Comparison of Synthetic Pathways for this compound.

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel analogues of this compound. By simulating molecular interactions and predicting properties, these methods can guide synthetic efforts, reducing the time and cost associated with trial-and-error laboratory work. geneonline.com

Molecular docking can be employed to predict the binding modes of this compound analogues with potential biological targets. For instance, if targeting a specific enzyme, docking studies can help prioritize analogues with the highest predicted binding affinity and best fit within the active site. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical models that correlate structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in the early stages of drug discovery. royalsocietypublishing.orgslideshare.net Computational tools can estimate pharmacokinetic properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, allowing researchers to filter out compounds with unfavorable profiles before committing to their synthesis. nih.govsciforum.net

Computational MethodApplication for this compound AnaloguesExpected Outcome
Molecular DockingPredicting binding affinity and orientation within the active site of target proteins (e.g., kinases, ion channels). tandfonline.comPrioritization of compounds for synthesis; understanding key binding interactions.
Quantitative Structure-Activity Relationship (QSAR)Developing models that link molecular descriptors (e.g., lipophilicity, electronic properties) to biological activity.Prediction of potency for novel analogues; identification of key structural features for activity.
ADMET PredictionIn silico assessment of pharmacokinetic and toxicological properties. royalsocietypublishing.orgslideshare.netEarly identification of candidates with poor drug-like properties, reducing late-stage attrition.
Molecular Dynamics (MD) SimulationSimulating the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability and conformational changes upon ligand binding.
Table 2: Advanced Computational Methodologies for Predictive Analogue Design.

Discovery and Validation of Underexplored Biological Targets

While this compound has been investigated for broad applications like anticancer and anti-inflammatory activities, its specific molecular targets are not well-defined. evitachem.com A significant future direction is the discovery and validation of novel and underexplored biological targets for this compound and its derivatives.

The cyanoacetamide moiety is a known pharmacophore that can interact with various biological targets, including enzymes and receptors. ekb.egresearchgate.net For instance, related cyanoacrylamide derivatives have been developed as potent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key player in inflammatory signaling pathways. nih.govnih.gov This suggests that this compound could be a starting point for developing inhibitors of other kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. researchgate.netnih.gov

Another promising area is the exploration of ion channels as targets. A structurally related compound, 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)aniline, has shown inhibitory activity against the Aedes aegypti inwardly rectifying potassium (Kir1) channel, a target for insecticides. evitachem.com This finding suggests that analogues of this compound could be investigated as modulators of Kir channels or other ion channels in both insects and mammals. The insecticidal activity of other pyridine (B92270) derivatives further supports this line of inquiry. periodikos.com.brresearchgate.net

Validation of these potential targets would involve a combination of biochemical assays, cell-based studies, and structural biology to confirm direct binding and functional modulation.

Development of High-Throughput Screening and Automation Strategies for Analogues

To efficiently explore the chemical space around the this compound scaffold, the integration of high-throughput screening (HTS) and automated synthesis is essential. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically accelerating the discovery of molecules with desired properties. nih.gov

Strategic Design of Next-Generation Analogues for Enhanced Specificity and Functionality

Building upon the foundations of advanced synthesis, computational modeling, and HTS, the strategic design of next-generation analogues can be undertaken to enhance molecular specificity and functionality. Structure-activity relationship (SAR) studies, derived from screening data, will be critical in guiding these design efforts. nih.govacs.org Modifications can be targeted at the three key components of the this compound scaffold:

The Pyridine Ring: The nitrogen atom in the pyridine ring is a key site for hydrogen bonding and influences the compound's solubility and pharmacokinetic properties. Modifications could include introducing substituents at various positions on the ring to modulate electronics and sterics or replacing the pyridine with other heterocycles (bioisosteric replacement), such as pyrimidine, pyrazine, or furan, to fine-tune target interactions and physicochemical properties. evitachem.com

The Acetamide (B32628) Linker: The length and rigidity of the N-(pyridin-4-ylmethyl)acetamide linker can be altered. Introducing conformational constraints, such as incorporating the linker into a ring system, could pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity.

The Cyano Group: The electrophilic cyano group is a key feature for biological activity and can participate in various chemical reactions. evitachem.com It can be retained as a hydrogen bond acceptor or a reactive center. For specific applications, it could be replaced with other electron-withdrawing groups like a nitro or sulfonyl group. Alternatively, inspired by the development of targeted covalent inhibitors from cyanoacrylamides, the acetamide backbone could be modified to create a Michael acceptor, allowing the analogue to form a covalent bond with a specific nucleophilic residue (e.g., cysteine) in a target protein, leading to enhanced potency and prolonged duration of action. nih.govnih.gov

Through such strategic modifications, it is possible to develop next-generation analogues of this compound with tailored properties for specific therapeutic or industrial applications.

Q & A

Q. What synthetic methodologies are employed for the preparation of 2-cyano-N-(pyridin-4-ylmethyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Answer: The compound is synthesized via condensation reactions between cyanoacetic acid derivatives and substituted amines. For example, analogous structures (e.g., 2-cyano-N-(furan-2-ylmethyl)acetamide) are prepared by reacting cyanoacetic acid with functionalized amines under mild acidic or basic conditions, using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Key parameters include:

  • Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions .
  • Solvent selection : Ethanol or DMF is preferred for solubility and reactivity .
  • Purification : Column chromatography or recrystallization ensures purity, with NMR and mass spectrometry (MS) for validation .

Q. How is this compound characterized structurally and spectroscopically?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., pyridin-4-ylmethyl protons at δ 4.20–5.10 ppm) and cyano-group adjacency (splitting patterns in CH₂ groups) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 219.25 for analogous derivatives) confirm molecular weight .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs (e.g., using SHELXL for small-molecule refinement) .

Q. What toxicological data exist for this compound, and how should safety protocols be designed for laboratory handling?

Answer: Limited toxicological studies are available. Safety protocols should follow general acetamide guidelines:

  • Hazard mitigation : Use fume hoods, gloves, and eye protection due to potential irritancy (analogous to 2-cyano-N-[(methylamino)carbonyl]acetamide) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anticancer activity?

Answer:

  • Substitution patterns : Derivatives with electron-withdrawing groups (e.g., arylthiazolidinone in 2-cyano-N-(furan-2-ylmethyl)acetamide) show improved cytotoxicity against leukemia cells (IC₅₀ values ≤10 µM for CCRF-CEM/SR lines) .
  • Bioisosteric replacements : Replacing pyridin-4-ylmethyl with furan-2-ylmethyl enhances selectivity for cancer cells over normal cells .
  • Assays : MTT or SRB assays quantify cell viability, with dose-response curves to determine IC₅₀ values .

Q. What computational tools are used to predict crystallographic behavior or molecular interactions?

Answer:

  • Cambridge Structural Database (CSD) : Over 250,000 entries inform bond-length/angle trends for pyridine-acetamide hybrids .
  • Docking simulations : Software like AutoDock predicts binding affinities to biological targets (e.g., kinase inhibitors) .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Answer:

  • Experimental replication : Standardize assays (e.g., identical cell lines, incubation times) to minimize variability .
  • Meta-analysis : Compare IC₅₀ values, solvent systems, and purity levels (e.g., >95% by HPLC) from multiple studies .
  • Mechanistic studies : Use Western blotting or flow cytometry to confirm apoptotic pathways (e.g., caspase-3 activation) .

Q. What strategies optimize the compound’s stability under physiological conditions?

Answer:

  • pH stability testing : Use UV-Vis or HPLC to monitor degradation in simulated gastric fluid (pH 1.2–3.0) and blood (pH 7.4) .
  • Prodrug approaches : Mask the cyano group with enzymatically cleavable protectors (e.g., ester linkages) .

Methodological Best Practices

Aspect Recommendation Reference
Synthesis Use EDCI/DMAP in DMF at 0–5°C for high-yield condensation reactions.
Crystallography Refine structures with SHELXL; validate using R-factor convergence (<5%).
Bioactivity Testing Include positive controls (e.g., doxorubicin) and triplicate experiments.
Toxicity Screening Prioritize Ames test (mutagenicity) and zebrafish embryo models for early-phase data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.